REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].S(Cl)([Cl:17])=O>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([Cl:17])=[O:14])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]
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Name
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|
Quantity
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6.47 g
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Type
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reactant
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Smiles
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COC=1C=C(C=CC1OC)CC(=O)O
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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25 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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refluxed for 2 hr
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Duration
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2 h
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Type
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CUSTOM
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Details
|
The solvent and SOCl2 were removed on a rotary evaporator
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Type
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ADDITION
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Details
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Two additional quantities of dry benzene were added to the residue
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Type
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CUSTOM
|
Details
|
followed by rotary evaporation which
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)CC(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |